6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid
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Overview
Description
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a butyl group, a phenylmethoxy group, and a quinoline core. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-phenylmethoxy-6-butyl-4-cyano-3-cyanoquinoline with methanol and hydrochloric acid, followed by heating and refluxing to yield the desired product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes such as DNA gyrases and topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of bacterial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(2,5-dimethyl-1-piperazinyl)quinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3,5-dimethyl-1-piperazinyl)quinoline-3-carboxylic acid
Uniqueness
What sets 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl and phenylmethoxy groups may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
CAS No. |
94278-93-0 |
---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-2-3-9-15-10-16-18(22-12-17(20(16)23)21(24)25)11-19(15)26-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
RJKIJUZPBRQEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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